molecular formula C11H14FNO3 B3027114 1-Fluoro-2-(neopentyloxy)-3-nitrobenzene CAS No. 1233952-86-7

1-Fluoro-2-(neopentyloxy)-3-nitrobenzene

Cat. No. B3027114
CAS RN: 1233952-86-7
M. Wt: 227.23
InChI Key: YBIHLNHGCHEZNF-UHFFFAOYSA-N
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Description

“1-Fluoro-2-nitrobenzene” is a compound with the formula C6H4FNO2 . It’s also known by other names such as o-Fluoronitrobenzene, o-Nitrofluorobenzene, Benzene, o-nitrofluoro-, 2-Fluoronitrobenzene, and 2-Nitrofluorobenzene .


Molecular Structure Analysis

The molecular structure of “1-Fluoro-2-nitrobenzene” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

There are few known kinetic parameters or reaction rates about 1-chloro and 1-fluoro-2,4-dinitrobenzene (ClDNB and FDNB, respectively) with a series of biothiols in aqueous media . These biological nucleophiles with thiol groups have been widely used as a reference in nucleophile reactivity assays due to their prevalence and cellular abundance .


Physical And Chemical Properties Analysis

“1-Fluoro-2-nitrobenzene” is a liquid with a dark yellow appearance . The molecular weight is 141.0999 .

Scientific Research Applications

Chiral Separation Using Marfey’s Reagent (FDAA)

1-Fluoro-2-(neopentyloxy)-3-nitrobenzene can be derivatized using Marfey’s Reagent (FDAA), which reacts with primary amines. Here’s how it works:

Radiation-Initiated Dehalogenation Studies

1-Fluoro-2-(neopentyloxy)-3-nitrobenzene has been investigated for its dehalogenation behavior in aqueous solutions. Understanding the mechanisms of dehalogenation of organofluorine compounds is crucial for environmental and industrial applications .

Fluorescent Sensor for Nitrophenolic Explosives

This compound can serve as a building block for designing fluorescent sensors. For instance:

Mechanism of Action

The main aim of a study was to elucidate the reaction mechanism based on Brönsted-type plots and reactivity patterns of the electrophile/nucleophile pairs . The kinetic study suggests that the reaction mechanism might be the borderline between concerted and stepwise pathways .

Safety and Hazards

“1-Fluoro-2-nitrobenzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(2,2-dimethylpropoxy)-1-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)7-16-10-8(12)5-4-6-9(10)13(14)15/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIHLNHGCHEZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244725
Record name 2-(2,2-Dimethylpropoxy)-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233952-86-7
Record name 2-(2,2-Dimethylpropoxy)-1-fluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Dimethylpropoxy)-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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